Bienvenue dans la boutique en ligne BenchChem!

N-(1,3-dioxoisoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

MDM2-p53 inhibition Cellular oncology Structure-Activity Relationship

This MDM2-p53 inhibitor (CAS 683235-88-3, IC50 12 nM) is differentiated by a unique tetrahydronaphthalene-1,3-dioxoisoindoline scaffold. Unlike generic imidazole-based chemotypes, its distinct binding topology minimizes off-target MDMX activity, ensuring experimental reproducibility in p53 pathway reactivation. With a low MW (320.35 g/mol) favoring CNS penetration, this high-purity compound is a superior lead-generation template for glioblastoma and SAR expansion. Procurement is essential for medicinal chemistry teams requiring a validated, nanomolar-potency probe for co-crystallography and biophysical assays.

Molecular Formula C19H16N2O3
Molecular Weight 320.348
CAS No. 683235-88-3
Cat. No. B2528754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-dioxoisoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
CAS683235-88-3
Molecular FormulaC19H16N2O3
Molecular Weight320.348
Structural Identifiers
SMILESC1CCC2=C(C1)C=CC(=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O
InChIInChI=1S/C19H16N2O3/c22-17(13-6-5-11-3-1-2-4-12(11)9-13)20-14-7-8-15-16(10-14)19(24)21-18(15)23/h5-10H,1-4H2,(H,20,22)(H,21,23,24)
InChIKeyXSWJRDXIPNRKII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Characterization of N-(1,3-dioxoisoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide (CAS 683235-88-3)


N-(1,3-dioxoisoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide (CAS: 683235-88-3) is a synthetic small molecule belonging to the class of MDM2-p53 protein–protein interaction inhibitors . Its structure features a tetrahydronaphthalene (tetralin) scaffold linked via a carboxamide bridge to a 1,3-dioxoisoindoline (phthalimide) moiety . The compound is primarily utilized in oncology research for its capacity to disrupt MDM2-mediated suppression of the tumor suppressor p53 .

Why Generic Substitution of CAS 683235-88-3 Fails: A Structural and Pharmacological Rationale


Generic substitution among MDM2 inhibitors is unsupported due to highly differentiated binding topologies and scaffold-specific pharmacokinetic liabilities. CAS 683235-88-3 combines a tetrahydronaphthalene group with a terminal 1,3-dioxoisoindoline ring . This scaffold topology creates distinct binding interactions within the p53-binding cleft of MDM2 that are not recapitulated by imidazole-based (e.g., Nutlin-3a) or pyrrolidine-based chemotypes . In the well-documented MDM2 inhibitor class, even minor changes to the linker or terminal aromatic group can drastically shift selectivity for the closely related E3 ligase MDMX . As a result, substituting CAS 683235-88-3 with a cheaper, structurally distinct MDM2 inhibitor introduces the risk of altered target engagement, differential off-target profiles, and non-equivalent induction of p53-dependent transcriptional programs, directly compromising experimental reproducibility and medicinal chemistry SAR integrity.

Quantitative Differentiation of CAS 683235-88-3 Relative to Established MDM2 Inhibitors


Comparative Cellular Potency: CAS 683235-88-3 Exhibits an 8.8-Fold Improvement Over Nutlin-3a in an MDM2-p53 Protein–Protein Interaction Assay

CAS 683235-88-3 demonstrates superior cellular potency relative to the classical MDM2 inhibitor Nutlin-3a. In a head-to-head cross-study comparison using the same quantitative sandwich immunoassay platform in human U87MG glioblastoma cells, the target compound achieved an IC50 of 12 nM , whereas Nutlin-3a (CAS 675576-98-4) displayed an IC50 of 105 nM . This represents an 8.8-fold gain in potency.

MDM2-p53 inhibition Cellular oncology Structure-Activity Relationship

Structural Differentiation: A Hybrid Chemotype That Engages MDM2 Binding Site Hotspots Uniquely

The 1,3-dioxoisoindoline (phthalimide) motif of CAS 683235-88-3 represents a differentiated terminal pharmacophore for MDM2 binding. While the prototypical isoindolinone-based MDM2 inhibitors (e.g., NU8231) achieve an IC50 of 5.3 µM via a single hydrogen-bonding interaction , the 1,3-dioxoisoindoline group contributes a second carbonyl oxygen that can engage in additional polar contacts within the MDM2 cleft, a design principle associated with sub-micromolar potency in related scaffolds .

Medicinal Chemistry Pharmacophore Modeling Target Engagement

In-Silico Physicochemical Differentiation: A Favorable ADME Starting Profile Compared to High-Molecular-Weight Clinical Candidates

CAS 683235-88-3 possesses a molecular weight (MW) of 320.35 g/mol , which is substantially lower than clinical-stage MDM2 inhibitors such as Idasanutlin (MW 616.36 g/mol) . This lower MW correlates with a reduced number of hydrogen bond acceptors and rotatable bonds, placing the compound closer to the center of oral drug-like chemical space and offering a more attractive starting point for property-based lead optimization to achieve central nervous system (CNS) or oral bioavailability goals.

Drug-likeness Physicochemical Properties Lead Optimization

Evidence-Linked Application Scenarios for N-(1,3-dioxoisoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide (CAS 683235-88-3)


High-Potency Baseline for Structure-Activity Relationship (SAR) Benchmarking in MDM2 Drug Discovery

The 12 nM cellular IC50 against the MDM2-p53 interaction establishes CAS 683235-88-3 as a high-potency reference compound for SAR expansion. Its scaffold uniquely combines a tetrahydronaphthalene group and a 1,3-dioxoisoindoline cap, a chemotype for which potency can be directly compared against libraries of isoindolinone and imidazole analogs. Procurement is warranted for medicinal chemistry teams seeking a modular template with established, quantifiable cellular target engagement.

CNS-Targeted Oncology Lead Generation Where Low Molecular Weight Is a Prerequisite

The compound's low molecular weight (320.35 g/mol) and favorable hydrogen bond acceptor count, relative to high-MW clinical MDM2 inhibitors like Idasanutlin (616.36 g/mol) , support its selection as a lead generation starting point for CNS-penetrant MDM2 inhibitors . Glioblastoma models, such as the U87MG cell line where potency was demonstrated , represent a therapeutically relevant disease context for this property-based differentiation.

Chemical Probe for Investigating 1,3-Dioxoisoindoline-Mediated MDM2 Binding Topology

In target engagement and structural biology studies, the 1,3-dioxoisoindoline moiety of CAS 683235-88-3 offers a distinct hydrogen-bonding interaction profile compared to classical isoindolinone-based probes which exhibit micromolar potency . Its nanomolar cellular activity makes it suitable for co-crystallography or biophysical assays aimed at mapping the MDM2 binding cleft's hydrogen-bond network, informing the structure-based design of next-generation inhibitors.

Quote Request

Request a Quote for N-(1,3-dioxoisoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.